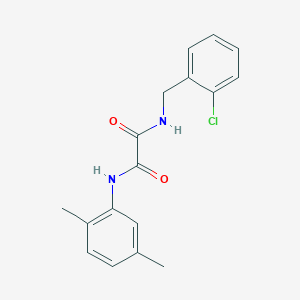
N-(2-chlorobenzyl)-N'-(2,5-dimethylphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-N'-(2,5-dimethylphenyl)ethanediamide, commonly known as CDEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDEA is a white crystalline solid that is soluble in organic solvents like methanol and ethanol. In
Aplicaciones Científicas De Investigación
CDEA has been extensively studied for its potential applications as a corrosion inhibitor, antimicrobial agent, and as a ligand in metal coordination chemistry. It has also shown promising results in the field of cancer research, where it has been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, CDEA has been investigated for its potential use in the treatment of Alzheimer's disease and as a neuroprotective agent.
Mecanismo De Acción
The exact mechanism of action of CDEA is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins involved in cellular processes like DNA replication, cell cycle progression, and apoptosis. CDEA has been found to induce cell cycle arrest and apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
CDEA has been shown to have low toxicity and is relatively safe for use in laboratory experiments. However, it can cause skin and eye irritation upon contact and should be handled with care. In vitro studies have shown that CDEA can inhibit the growth of various bacteria and fungi, making it a potential candidate for use as an antimicrobial agent. It has also been found to reduce the production of reactive oxygen species and lipid peroxidation, indicating its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDEA is a relatively stable compound that can be easily synthesized and purified in the laboratory. It has low toxicity and can be used in a wide range of biological and chemical assays. However, its hydrophobic nature can limit its solubility in aqueous solutions, making it difficult to use in certain experiments. Additionally, the exact mechanism of action of CDEA is not fully understood, which can limit its potential applications in some fields.
Direcciones Futuras
There are many potential future directions for research on CDEA. One area of interest is its potential use as a corrosion inhibitor in various industries. Another area of research is its potential application as an antimicrobial agent in the medical and agricultural fields. Additionally, further studies are needed to fully understand the mechanism of action of CDEA and its potential use in the treatment of cancer and neurodegenerative diseases.
Métodos De Síntesis
CDEA can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 2,5-dimethylbenzaldehyde in the presence of a reducing agent like sodium borohydride. The resulting intermediate is then subjected to a condensation reaction with ethylenediamine to yield the final product CDEA. The purity and yield of CDEA can be improved through various purification techniques like recrystallization and column chromatography.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2/c1-11-7-8-12(2)15(9-11)20-17(22)16(21)19-10-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBYALWOYVIXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5413186.png)
![2-(4-chloro-2-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5413194.png)
![4-[2-(trifluoromethyl)morpholin-4-yl]thieno[2,3-d]pyrimidine](/img/structure/B5413195.png)
![1-(2-methyl-4-pyridinyl)-4-[(1-propyl-1H-imidazol-2-yl)methyl]-1,4-diazepane](/img/structure/B5413215.png)
![7-acetyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5413219.png)
![ethyl {[1-(2-amino-5-ethyl-6-methyl-4-pyrimidinyl)-1H-diaziren-3-yl]thio}acetate](/img/structure/B5413220.png)
![5-tert-butyl-4-{[2-(4-fluorophenyl)morpholin-4-yl]methyl}-2-furamide](/img/structure/B5413222.png)
![5-(2-{2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-3-methyl-4-nitroisoxazole](/img/structure/B5413230.png)
![N-(2-hydroxyethyl)-N-isopropyl-2-[3-oxo-1-(2-phenylethyl)-2-piperazinyl]acetamide](/img/structure/B5413241.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5413254.png)
![butyl 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5413256.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-methylbenzamide](/img/structure/B5413268.png)
![8-[(1-isopropyl-6-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5413271.png)